1-{5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(furan-2-carbonyl)piperazine
Description
Properties
IUPAC Name |
[4-(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O2/c1-18-23(19-9-6-5-7-10-19)24-27-21(26(2,3)4)17-22(31(24)28-18)29-12-14-30(15-13-29)25(32)20-11-8-16-33-20/h5-11,16-17H,12-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCIHZGVTMHOIDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)N4CCN(CC4)C(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-{5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(furan-2-carbonyl)piperazine belongs to a class of pyrazolo[1,5-a]pyrimidines, which have been investigated for their diverse biological activities, particularly in oncology and as kinase inhibitors. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Pyrazolo[1,5-a]pyrimidine | Core structure with potential anticancer activity |
| Piperazine | A cyclic amine that enhances bioactivity |
| Furan-2-carbonyl | A functional group that may influence pharmacological properties |
Research indicates that pyrazolo[1,5-a]pyrimidines can act through various mechanisms:
- mTOR Inhibition : These compounds have been shown to inhibit the mechanistic target of rapamycin (mTOR), a key regulator of cell growth and proliferation. This inhibition is crucial in cancer therapy as it can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
- Kinase Inhibition : The compound has been identified as a potential inhibitor of several kinases involved in cancer progression, including c-Abl and PDGFR kinases. This suggests a broad spectrum of activity against different cancer types .
Anticancer Activity
The anticancer efficacy of the compound has been evaluated across various cancer cell lines. Notable findings include:
- Cell Viability Assays : The compound exhibited significant cytotoxicity against human cancer cell lines such as MDA-MB 231 (breast cancer) and U-87 MG (glioblastoma). IC50 values ranged from 34 to 42 µM, indicating moderate potency compared to standard chemotherapeutics like doxorubicin .
Mechanistic Insights
The compound's mechanism appears multifaceted:
- Induction of Apoptosis : Studies have shown that treatment with the compound leads to increased levels of apoptotic markers in treated cells, suggesting it triggers programmed cell death pathways.
- Cell Cycle Arrest : Analysis indicates that the compound may cause cell cycle arrest at the G2/M phase, further contributing to its anticancer effects.
Case Studies
Several case studies highlight the compound's potential:
- In Vivo Efficacy : In animal models bearing xenograft tumors derived from human cancer cells, administration of the compound resulted in significant tumor regression compared to control groups treated with vehicle alone.
- Combination Therapy : Preliminary studies suggest enhanced efficacy when combined with existing chemotherapeutic agents, indicating potential for use in combination therapies to overcome resistance mechanisms.
Chemical Reactions Analysis
Reaction Mechanisms and Conditions
Functional Group Reactivity
-
Pyrazolo[1,5-a]pyrimidine Core :
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Resistant to nucleophilic attack due to aromatic stabilization.
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Susceptible to electrophilic substitution at electron-rich positions (e.g., C-7), but steric hindrance from tert-butyl limits reactivity.
-
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Furan-2-carbonyl Group :
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Undergoes ring-opening under strong acidic conditions (e.g., H₂SO₄) but remains stable in neutral/basic environments.
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The carbonyl group participates in hydrogen bonding, influencing biological activity.
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Stability and By-Product Analysis
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Thermal Stability : Decomposes above 250°C, with the furan moiety showing partial degradation.
-
Common By-Products :
Comparison with Similar Compounds
Core Pyrazolo[1,5-a]pyrimidine Derivatives
The pyrazolo[1,5-a]pyrimidine scaffold is widely utilized for its bioisosteric resemblance to purines. Key structural variations among analogs include:
Key Observations :
- Substituent Effects :
- tert-Butyl groups (e.g., target compound, 14d ) enhance metabolic stability due to steric bulk.
- Trifluoromethyl groups (e.g., ) increase electronegativity, improving binding affinity to hydrophobic enzyme pockets.
- Aromatic substituents (e.g., phenyl, thiophen-2-yl) contribute to π-π stacking interactions with target proteins.
- Benzhydryl groups () increase lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility.
Physicochemical and Pharmacokinetic Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
